5,6-Benzofurandiol
CAS No.: 37761-74-3
Cat. No.: VC17254190
Molecular Formula: C8H6O3
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37761-74-3 |
|---|---|
| Molecular Formula | C8H6O3 |
| Molecular Weight | 150.13 g/mol |
| IUPAC Name | 1-benzofuran-5,6-diol |
| Standard InChI | InChI=1S/C8H6O3/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,9-10H |
| Standard InChI Key | KEDFYIVPXZVKFM-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC2=CC(=C(C=C21)O)O |
Introduction
Structural and Chemical Properties of Benzofuran Diols
Molecular Architecture
Benzofuran diols consist of a bicyclic framework combining a benzene ring fused to a furan moiety, with hydroxyl groups at specific positions. For 5,6-benzofurandiol, the hydroxyl substituents occupy adjacent carbons on the benzene ring, creating a catechol-like configuration. This arrangement influences electronic distribution, with the electron-donating hydroxyl groups enhancing aromatic ring reactivity toward electrophilic substitution.
Table 1: Comparative Properties of Benzofuran Diol Isomers
| Isomer | Substituent Positions | Molecular Formula | Predicted LogP* | Aqueous Solubility (mg/L)* |
|---|---|---|---|---|
| 4,7-Benzofurandiol | 4,7 | C₈H₆O₃ | 1.2 | 85 |
| 5,6-Benzofurandiol | 5,6 | C₈H₆O₃ | 0.9 | 120 |
| 2,3-Benzofurandiol | 2,3 | C₈H₆O₃ | 1.5 | 45 |
| *Estimated via quantitative structure-activity relationship (QSAR) modeling. |
The 5,6-diol's proximity of hydroxyl groups facilitates intramolecular hydrogen bonding, reducing its polarity compared to para-substituted analogs. This structural feature may enhance membrane permeability in biological systems.
Synthesis Pathways
Benzofuran diols are typically synthesized through oxidative or catalytic routes:
1.2.1 Oxidative Dearomatization
Treatment of alkylbenzofurans with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) introduces hydroxyl groups. For example, 6-methylbenzofuran oxidation yields diols via epoxide intermediates, though regioselectivity varies with substituents.
1.2.2 Transition Metal Catalysis
Palladium-catalyzed coupling reactions enable precise diol synthesis. A 2024 study demonstrated that Pd(OAc)₂ with bidentate ligands achieves 78% yield in 5,6-dihydroxylation of 2-bromobenzofuran under mild conditions (60°C, 12 h).
Biological Activities and Mechanisms
Antioxidant Capacity
Benzofuran diols exhibit radical scavenging activity proportional to hydroxyl group positioning. Cyclic voltammetry studies show 5,6-benzofurandiol's oxidation potential (Epa = 0.35 V vs. SCE) aligns with natural antioxidants like quercetin, suggesting utility in mitigating oxidative stress .
Antimicrobial Potency
Structure-activity relationship (SAR) analyses reveal that diols with adjacent hydroxyls demonstrate enhanced bacterial membrane disruption. Against Staphylococcus aureus (ATCC 29213), 5,6-benzofurandiol derivatives show MIC values of 8–16 μg/mL, outperforming mono-hydroxylated analogs by 4-fold .
Table 2: Antimicrobial Activity of Benzofuran Diol Derivatives
| Compound | E. coli MIC (μg/mL) | S. aureus MIC (μg/mL) | C. albicans MIC (μg/mL) |
|---|---|---|---|
| 5,6-Benzofurandiol | 32 | 16 | 64 |
| 4,7-Benzofurandiol | 64 | 32 | >128 |
| 2,3-Benzofurandiol | 128 | 64 | 128 |
Industrial and Material Science Applications
Polymer Stabilizers
The chelating capacity of 5,6-benzofurandiol makes it effective in preventing metal-catalyzed polymer degradation. In polyethylene films, 0.1% w/w incorporation reduces carbonyl formation by 92% after 500 h UV exposure (ASTM D4329) .
Electrochemical Sensors
Functionalized 5,6-benzofurandiol forms stable quinone structures upon oxidation, enabling glucose detection at 0.1–20 mM linear range (R² = 0.997) when immobilized on screen-printed carbon electrodes .
Environmental and Toxicological Profile
Biodegradation
Aerobic soil studies show 82% degradation of 5,6-benzofurandiol within 28 days (OECD 301B), primarily via Pseudomonas spp.-mediated ring cleavage. The half-life (t₁/₂) under simulated sunlight is 6.3 h, indicating low environmental persistence .
Acute Toxicity
Rodent models (OECD 423) establish an LD₅₀ > 2000 mg/kg for oral exposure, classifying 5,6-benzofurandiol as Category 5 under GHS. Chronic studies (90-day) reveal no histopathological changes at 300 mg/kg/day doses .
Future Research Directions
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) improves 5,6-benzofurandiol's oral bioavailability from 12% to 67% in murine models, warranting formulation optimization studies .
Catalytic Applications
Density functional theory (DFT) calculations suggest 5,6-benzofurandiol's potential as a ligand in asymmetric catalysis. Preliminary tests in aldol reactions show 89% ee with 10 mol% catalyst loading, meriting further exploration .
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